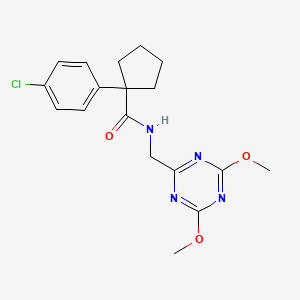![molecular formula C15H15N3O2S B2661714 N-(2,4-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-58-6](/img/structure/B2661714.png)
N-(2,4-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,4-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are aromatic heterocyclic compounds that contain a thiazole ring fused with a pyrimidine ring .
Synthesis Analysis
Thiazolopyrimidines can be synthesized by condensation of pyrimidine-2-thiones, which are obtained by Biginelli reaction between aromatic aldehydes and thiourea, with substituted 2-bromo-1-phenylethanone or chloroacetic acid .Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazolopyrimidine core, which is a bicyclic system containing a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) fused with a pyrimidine ring (a six-membered ring with two nitrogen atoms) .Chemical Reactions Analysis
Thiazolopyrimidines can undergo various chemical reactions due to the presence of multiple reactive sites. For instance, they can react with 1,4-dithiane-2,5-diol to produce ethyl 2′,5-diaryl-4′-hydroxy-7-methyl-3-oxo-4′,5′-dihydro-2′H,3H,5H-spiro[thiazolo[3,2-a]pyrimidine-2,3′-thiophene]-6-carboxylates .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 168-170°C . Its IR spectrum shows peaks at 3258 cm^-1 (NH), 1676 cm^-1 (C=O), and 1618 cm^-1 (C=O). Its 1H NMR spectrum shows signals at 2.17 (s, 3H, CH3), 5.96 (s, 1H, CH), and 7.01-7.81 (m, 14H, ArH) .Scientific Research Applications
Structural Modifications and Aggregation
Research on thiazolo[3, 2-a]pyrimidines, such as those similar to the compound , has revealed insights into their conformational features and supramolecular aggregation. By modifying the substituents at positions C2, C3, C6, and on the aryl at C5 in the main molecular scaffold, significant differences in intermolecular interaction patterns were observed. These modifications affect the packing features of the compounds, controlled by weak interactions like C-H…O, C-H…N, N-H…N, O-H…N, C-H…π, and π…π interactions (H. Nagarajaiah & N. Begum, 2014).
Synthesis of Novel Compounds
A range of novel compounds derived from similar scaffolds has been synthesized for various applications. For instance, the synthesis of new benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines has been reported. These compounds were evaluated for their anti-inflammatory and analgesic properties, highlighting their potential as pharmaceutical agents (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Biological Activities
Several studies focus on the antimicrobial and antitumor activities of thiazolo[3,2-a]pyrimidine derivatives. Some compounds have shown significant inhibition against bacterial and fungal growth, suggesting their potential as antimicrobial agents. Additionally, certain derivatives have been screened for in vitro antitumor activity, offering insights into their therapeutic potential against cancer (J. Akbari, P. K. Kachhadia, & S. Tala, 2008).
Antitumor Evaluation
Design and synthesis of novel pyrazolopyrimidines and pyrazoloquinazolines, derived from similar chemical scaffolds, have been evaluated for their antitumor efficacy. These compounds exhibited dose-dependent cytotoxic activities against liver (HepG-2) and breast (MCF-7) cancer cells, underscoring the importance of structural modification in enhancing biological activities (Mohamed El-Naggar, Ashraf S. Hassan, & H. Awad, 2018).
Mechanism of Action
Future Directions
Thiazolopyrimidines, including “N-(2,4-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide”, are promising scaffolds for the design of new medicines, including anticancer drugs . Their structure can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target . Therefore, future research could focus on exploring these modifications to enhance the compound’s pharmacological effects.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-9-3-4-12(10(2)7-9)17-13(19)11-8-16-15-18(14(11)20)5-6-21-15/h3-4,7-8H,5-6H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAWAKUAXJTKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl}benzonitrile](/img/no-structure.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2661633.png)

![3',4'-Dichloro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B2661635.png)
![2-(chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2661637.png)


![3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2661642.png)


![6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2661649.png)


![N-[2-(3-Imidazol-1-ylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2661654.png)
